molecular formula C8H8ClN3 B11748592 {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine

{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine

Cat. No.: B11748592
M. Wt: 181.62 g/mol
InChI Key: RKSIFLGTTMREHF-UHFFFAOYSA-N
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Description

{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the chloro and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the pyrrolo ring can be formed through a series of cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield various amine derivatives, while oxidation can produce corresponding oxidized compounds .

Mechanism of Action

The mechanism of action of {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,3,10H2,(H,11,12)

InChI Key

RKSIFLGTTMREHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1CN)C(=CN2)Cl

Origin of Product

United States

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